[(3-Chloropyrazin-2-yl)oxy]acetic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-(3-chloropyrazin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-5-6(9-2-1-8-5)12-3-4(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
KCMWXVGTNCJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)OCC(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Biological Potential & Synthetic Utility of [(3-Chloropyrazin-2-yl)oxy]acetic Acid
[1]
Executive Summary
[(3-Chloropyrazin-2-yl)oxy]acetic acid (CAS: 906352-77-4) represents a specialized heteroaromatic scaffold bridging agrochemical and pharmaceutical utility.[1] Structurally characterized by a pyrazine core substituted with a chlorine atom at the C3 position and an oxyacetic acid moiety at C2, this compound functions as a dual-purpose intermediate .
Its molecular architecture mimics the classic phenoxyacetic acid pharmacophore found in auxinic herbicides (e.g., 2,4-D), while the electron-deficient pyrazine ring offers a reactive handle for nucleophilic aromatic substitution (
Part 1: Chemical Profile & Structure-Activity Relationship (SAR)
The biological activity of [(3-Chloropyrazin-2-yl)oxy]acetic acid is dictated by three distinct structural domains:
| Structural Domain | Chemical Feature | Biological Function |
| Pyrazine Core | 1,4-Diazine ring | Bioisostere: Replaces phenyl rings to increase water solubility and metabolic stability (lower lipophilicity than benzene).[1] |
| C3-Chlorine | Halogen substituent | Synthetic Handle: Highly activated for |
| Oxyacetic Acid | Pharmacophore: Mimics the indole-3-acetic acid (IAA) side chain, enabling interaction with auxin receptors (TIR1) or G-protein coupled receptors (e.g., GPR109A).[1] |
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
Part 2: Primary Biological Domains
Agrochemical Potential: Auxin Mimicry
The structural homology between [(3-Chloropyrazin-2-yl)oxy]acetic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests strong potential as a synthetic auxin herbicide.[1]
-
Mechanism: The oxyacetic acid tail mimics the natural plant hormone Indole-3-Acetic Acid (IAA).
-
Pathway: It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors.[1] This leads to uncontrolled gene expression, epinasty, and eventual plant death.
-
Selectivity: The pyrazine ring alters the steric fit within the TIR1 pocket compared to a phenyl ring, potentially offering novel selectivity profiles against resistant weed biotypes.[1]
Pharmaceutical Potential: Scaffold for Diversification
While the acid itself may show modest activity as a GPR109A agonist (lipid-lowering target), its primary value lies as a "Core Scaffold" for generating libraries of bioactive molecules.[1]
-
Antimicrobial Agents: Displacement of the C3-Cl with hydrazine or benzylamines yields derivatives analogous to Pyrazinamide (anti-TB).
-
Kinase Inhibitors: Introduction of bulky aromatic amines at C3 creates "hinge-binder" motifs common in VEGFR or EGFR inhibitors.[1]
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates the dual pathways: the direct herbicidal action of the acid and the synthetic diversification into pharmaceutical agents.
Caption: Dual-pathway utility showing direct auxinic herbicidal activity (Green) and synthetic conversion to bioactive therapeutics (Red/Yellow).
Part 4: Experimental Protocols
Protocol A: Synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic Acid
Objective: To synthesize the core scaffold via nucleophilic aromatic substitution (
-
Reagents: 2,3-Dichloropyrazine (1.0 eq), Ethyl glycolate (1.1 eq), Sodium Hydride (NaH, 1.2 eq), THF (anhydrous).
-
Step 1 (Ester Formation):
-
Suspend NaH in dry THF at 0°C under
. -
Add Ethyl glycolate dropwise; stir for 30 min to form the alkoxide.
-
Add 2,3-Dichloropyrazine dissolved in THF.
-
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Note: The C3-Cl activates the C2 position for attack.
-
-
Step 2 (Hydrolysis):
-
Treat the intermediate ester with LiOH (2.0 eq) in THF/Water (1:1).
-
Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 2.0.
-
-
Workup: Extract with Ethyl Acetate (3x), dry over
, and recrystallize from Ethanol/Water. -
Validation:
NMR (DMSO- ) should show a singlet at ppm ( ) and pyrazine protons.
Protocol B: Arabidopsis Root Growth Inhibition Assay (Herbicidal Screen)
Objective: Quantify auxin-mimic activity (
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plating: Plate seeds on MS medium containing 1% sucrose and varying concentrations of the test compound (0.1, 1, 10, 100
). Use 2,4-D as a positive control. -
Stratification: Incubate plates at 4°C for 2 days in darkness.
-
Growth: Transfer to vertical growth racks under long-day conditions (16h light/8h dark) at 22°C.
-
Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ software.
-
Analysis: Plot dose-response curves. A "curly root" phenotype or severe stunting confirms auxin activity.
Part 5: Future Directions & Optimization
To maximize the potential of this scaffold, researchers should focus on C3-Diversification :
-
Lipid Modulation: Esterify the acid group with ethyl or isopropyl chains to create pro-drugs that cross cell membranes, then hydrolyze intracellularly to target GPR109A.[1]
-
Kinase Targeting: Replace the C3-Cl with 3-aminophenyl or indazole groups. The resulting molecule retains the solubilizing oxyacetic acid tail (improving oral bioavailability) while the new aromatic group binds the kinase ATP pocket.
References
-
Doležal, M., et al. (2009).[1] "Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity." Molecules, 14(10), 4166-4178.
-
Zitko, J., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 291.[1]
-
Fetter, J., et al. (2010). "Structure–activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines." European Journal of Medicinal Chemistry, 45(11), 5208-5216.[2]
-
PubChem. (2025).[3][4] "Compound Summary: Pyrazine-2-carboxylic acid." National Library of Medicine.
Sources
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazin-2-ylboronic acid | C4H5BN2O2 | CID 18381546 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Profile of [(3-Chloropyrazin-2-yl)oxy]acetic acid: A Review of a Molecule of Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(3-Chloropyrazin-2-yl)oxy]acetic acid, a distinct heterocyclic compound, presents a curious case within the landscape of medicinal chemistry. While its structural components—a chlorinated pyrazine ring linked to an acetic acid moiety via an ether linkage—suggest potential for biological activity, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on this specific molecule. This technical guide, therefore, navigates the available information, drawing parallels from structurally related compounds to infer its potential properties and applications. The pyrazine core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects. This review aims to provide a foundational understanding for researchers interested in exploring the untapped potential of [(3-Chloropyrazin-2-yl)oxy]acetic acid, highlighting the significant opportunities for novel investigation into its synthesis, characterization, and pharmacological evaluation.
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1] Derivatives of pyrazine have been successfully developed as therapeutics for a range of diseases, underscoring the versatility of this chemical motif.
[(3-Chloropyrazin-2-yl)oxy]acetic acid (CAS No. 1080650-28-7) is a molecule that, based on its constituent parts, holds promise for further investigation.[2] The presence of a chlorine atom on the pyrazine ring can influence the molecule's electronic distribution and metabolic stability, potentially enhancing its biological activity. The acetic acid side chain provides a handle for further chemical modification and can play a role in the molecule's pharmacokinetic profile.
Physicochemical Properties
While detailed experimental data for [(3-Chloropyrazin-2-yl)oxy]acetic acid is not extensively reported in the literature, its basic physicochemical properties can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1080650-28-7 | [2] |
| Molecular Formula | C6H5ClN2O3 | [2] |
| Molecular Weight | 188.57 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis and Characterization: A Postulated Approach
A likely approach would involve the nucleophilic aromatic substitution of 2,3-dichloropyrazine with a protected form of glycolic acid, such as an alkyl glycolate, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Postulated Synthetic Workflow:
Caption: Postulated synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid.
Detailed Postulated Protocol:
-
Reaction Setup: To a solution of an alkyl glycolate (e.g., ethyl glycolate) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) would be added portion-wise at 0 °C to generate the corresponding alkoxide.
-
Nucleophilic Substitution: 2,3-Dichloropyrazine, dissolved in the same anhydrous solvent, would then be added dropwise to the reaction mixture. The reaction would likely be stirred at room temperature or gently heated to facilitate the nucleophilic aromatic substitution, with the alkoxide displacing one of the chlorine atoms on the pyrazine ring. The regioselectivity of this reaction would be a key aspect to investigate.
-
Workup and Purification of Ester Intermediate: Upon completion, the reaction would be quenched with water, and the product extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The resulting crude ester intermediate would be purified using column chromatography.
-
Hydrolysis: The purified ester would then be dissolved in a suitable solvent system (e.g., a mixture of THF and water) and treated with a base such as lithium hydroxide (LiOH) to hydrolyze the ester to the carboxylic acid.
-
Final Product Isolation: After the hydrolysis is complete, the reaction mixture would be acidified to protonate the carboxylate, and the final product, [(3-Chloropyrazin-2-yl)oxy]acetic acid, would be extracted, purified, and characterized.
Characterization Techniques:
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activities: Inferences from Related Pyrazine Derivatives
Although no specific biological activities have been reported for [(3-Chloropyrazin-2-yl)oxy]acetic acid, the broader class of pyrazine derivatives has demonstrated a wide array of pharmacological effects. This provides a rationale for investigating the potential therapeutic applications of the title compound.
Antimicrobial Activity: Numerous pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, derivatives of pyrazine-2-carboxamide have shown activity against Mycobacterium tuberculosis.[3][4] The chloropyrazine moiety in the target molecule could be a key contributor to potential antimicrobial effects.
Anticancer Activity: The pyrazine scaffold is present in several compounds with demonstrated anticancer activity.[1] These compounds often act through various mechanisms, including the inhibition of kinases or other enzymes involved in cell proliferation and survival. The potential for [(3-Chloropyrazin-2-yl)oxy]acetic acid to exhibit cytotoxic effects against cancer cell lines warrants investigation.
Enzyme Inhibition: The structural features of [(3-Chloropyrazin-2-yl)oxy]acetic acid make it a candidate for screening against various enzyme targets. The pyrazine ring can engage in pi-stacking and hydrogen bonding interactions within an enzyme's active site, while the carboxylic acid group can form salt bridges or hydrogen bonds.
Future Directions and Research Opportunities
The current lack of data on [(3-Chloropyrazin-2-yl)oxy]acetic acid presents a significant opportunity for original research. Key areas for future investigation include:
-
Development and Optimization of a Synthetic Route: A robust and scalable synthesis is the first critical step for enabling further studies.
-
Comprehensive Physicochemical Characterization: Detailed analysis of properties such as solubility, pKa, and logP will be essential for understanding its drug-like properties.
-
Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and a range of enzymes.
-
Structural Biology Studies: If a specific biological target is identified, co-crystallization studies could provide valuable insights into the binding mode and mechanism of action, guiding further structure-activity relationship (SAR) studies.
-
Derivatization and SAR Studies: The acetic acid moiety and the pyrazine ring provide opportunities for chemical modification to create a library of derivatives. This would allow for the exploration of structure-activity relationships and the optimization of potency and selectivity.
Conclusion
[(3-Chloropyrazin-2-yl)oxy]acetic acid remains a molecule with unexplored potential. While direct experimental data is scarce, its chemical structure, based on the well-validated pyrazine scaffold, suggests that it could possess interesting biological activities. This technical guide serves as a call to the scientific community to investigate this enigmatic compound. The development of a reliable synthetic pathway and a thorough evaluation of its pharmacological properties could uncover novel therapeutic applications and expand our understanding of the chemical space occupied by bioactive pyrazine derivatives.
References
A comprehensive list of references for the broader context of pyrazine chemistry and biology is provided below. It is important to note that none of these references directly detail the synthesis or biological activity of [(3-Chloropyrazin-2-yl)oxy]acetic acid.
-
Synthonix. [(3-chloropyrazin-2-yl)oxy]acetic acid - [AC80616]. [Link]
- Google Patents.
- Google Patents.
- Google Patents. US9987262B2 - Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. International Journal of Pharmaceutical Sciences Review and Research. 2026;1(1):1-10.
- Google Patents.
- Pyrazoline Heterocyclic: a review. International Journal of Pharmaceutical and Medicinal Research. 2020;8(5):1-7.
- Pyrazines (Upd
- Jandourek, O., et al.
- Google Patents.
- Wang, S., et al. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. 2017;27(21):4874-4878.
- Matsumoto, K., & Kurata, H. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Journal of Heterocyclic Chemistry.
-
PubChemLite. 2-[(6-chloropyrazin-2-yl)oxy]acetic acid. [Link]
- Google Patents. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):123-131.
- Pyrazoline as a medicinal scaffold.
- Jandourek, O., et al.
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. 2007;12(11):2457-2466.
-
NIST. Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. [Link]
- Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry. 2020;16(7):993-1003.
- Jandourek, O., et al.
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- 2. Synthonix, Inc > Building Blocks > 1080650-28-7 | [(3-chloropyrazin-2-yl)oxy]acetic acid [synthonix.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
[(3-Chloropyrazin-2-yl)oxy]acetic acid CAS number and identification
An In-Depth Technical Guide to [(3-Chloropyrazin-2-yl)oxy]acetic acid: From Synthesis to Application in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [(3-Chloropyrazin-2-yl)oxy]acetic acid, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and analytical characterization, while also exploring its potential as a valuable building block in the synthesis of novel therapeutic agents.
Core Identification and Chemical Properties
[(3-Chloropyrazin-2-yl)oxy]acetic acid is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a common motif in a variety of biologically active molecules and FDA-approved drugs.[1][2] The presence of a chloro group and an oxyacetic acid moiety on the pyrazine ring provides reactive handles for further chemical modifications, making it a versatile intermediate in organic synthesis.
| Identifier | Value |
| Chemical Name | [(3-Chloropyrazin-2-yl)oxy]acetic acid |
| CAS Number | 1080650-28-7[3] |
| Molecular Formula | C₆H₅ClN₂O₃[3] |
| Molecular Weight | 188.57 g/mol [3] |
| InChI Key | Information not available in search results. |
Synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid: A Proposed Pathway
The proposed two-step synthesis starts from the commercially available 2,3-dichloropyrazine.
Caption: Proposed two-step synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl [(3-chloropyrazin-2-yl)oxy]acetate (SNAr Reaction)
-
To a solution of ethyl glycolate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 2,3-dichloropyrazine in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to [(3-Chloropyrazin-2-yl)oxy]acetic acid
-
Dissolve the purified ethyl [(3-chloropyrazin-2-yl)oxy]acetate in a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
The product, [(3-Chloropyrazin-2-yl)oxy]acetic acid, should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Analytical Identification and Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized [(3-Chloropyrazin-2-yl)oxy]acetic acid. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5] For [(3-Chloropyrazin-2-yl)oxy]acetic acid, both ¹H and ¹³C NMR spectra will provide valuable information.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine-H | ~8.0-8.5 | Doublet | 1H |
| Pyrazine-H | ~8.0-8.5 | Doublet | 1H |
| -O-CH₂- | ~4.5-5.0 | Singlet | 2H |
| -COOH | ~10.0-13.0 | Broad Singlet | 1H |
Note: Chemical shifts are estimates and can be influenced by the solvent and concentration.[6]
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170-180 |
| C-O (Pyrazine) | ~150-160 |
| C-Cl (Pyrazine) | ~140-150 |
| C-H (Pyrazine) | ~130-145 |
| C-H (Pyrazine) | ~130-145 |
| -O-CH₂- | ~60-70 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Aromatic Ring | C=C and C=N stretch | 1500-1600 |
| Ether | C-O stretch | 1050-1250 |
| Chloroalkane | C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For [(3-Chloropyrazin-2-yl)oxy]acetic acid, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): An exact mass corresponding to the molecular formula C₆H₅ClN₂O₃.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthonix, Inc > Building Blocks > 1080650-28-7 | [(3-chloropyrazin-2-yl)oxy]acetic acid [synthonix.com]
- 4. [(3-Chloropyridin-2-yl)amino]acetic acid | Benchchem [benchchem.com]
- 5. alpaipars.com [alpaipars.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for [(3-Chloropyrazin-2-yl)oxy]acetic Acid: A Guide for Researchers
Introduction
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] Its derivatives have garnered significant interest as kinase inhibitors, antimicrobial agents, and other therapeutic candidates.[2][3] This guide provides a comprehensive overview of the synthesis and potential applications of a specific pyrazine derivative, [(3-Chloropyrazin-2-yl)oxy]acetic acid.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them. While direct experimental data for this specific molecule is not extensively published, the protocols herein are built upon established methodologies for structurally related compounds and provide a robust starting point for investigation.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | [(3-Chloropyrazin-2-yl)oxy]acetic acid | - |
| CAS Number | 1080650-28-7 | [4] |
| Molecular Formula | C₆H₅ClN₂O₃ | [4] |
| Molecular Weight | 188.57 g/mol | [4] |
| SMILES | OC(=O)COc1nccnc1Cl | [4] |
Proposed Synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic Acid
The synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for functionalizing electron-deficient heteroaromatic rings like pyrazine.[5][6] A plausible route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or, in this case, a chloro-substituted pyrazine.[7][8]
Synthetic Workflow
Caption: Proposed two-step synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid.
Detailed Protocol: Synthesis of tert-Butyl [(3-chloropyrazin-2-yl)oxy]acetate
This protocol is adapted from standard Williamson ether synthesis procedures on heteroaromatic systems.[7][9]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF).
-
Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of tert-butyl glycolate (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Reaction Initiation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.
-
Nucleophilic Substitution: Add a solution of 2,3-dichloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Detailed Protocol: Hydrolysis to [(3-Chloropyrazin-2-yl)oxy]acetic Acid
-
Deprotection: Dissolve the purified tert-butyl [(3-chloropyrazin-2-yl)oxy]acetate in dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purification: The resulting crude product can be purified by recrystallization or precipitation from a suitable solvent system to yield [(3-Chloropyrazin-2-yl)oxy]acetic acid.
Potential Application 1: Kinase Inhibition
Pyrazine-based compounds are well-documented as potent kinase inhibitors, often acting as ATP-competitive binders in the kinase domain.[1][3][10] The structural features of [(3-Chloropyrazin-2-yl)oxy]acetic acid, particularly the heterocyclic core and the carboxylic acid moiety, suggest its potential as a scaffold for developing novel kinase inhibitors.
Proposed Signaling Pathway Inhibition
Caption: Inhibition of kinase-mediated phosphorylation by the test compound.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the compound against a target kinase using a radiometric assay.[11][12]
-
Reagent Preparation:
-
Prepare a stock solution of [(3-Chloropyrazin-2-yl)oxy]acetic acid in dimethyl sulfoxide (DMSO).
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of the target kinase and its specific substrate in the kinase buffer.
-
Prepare a solution of [γ-³²P]ATP in the kinase buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations (serially diluted from the stock solution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.
-
Potential Application 2: Antimicrobial Activity
Pyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14] The evaluation of [(3-Chloropyrazin-2-yl)oxy]acetic acid as a potential antimicrobial agent is a logical avenue for investigation.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[15][16]
-
Bacterial Strain and Culture Conditions:
-
Select the bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of [(3-Chloropyrazin-2-yl)oxy]acetic acid in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Safety Precautions
-
Handling: [(3-Chloropyrazin-2-yl)oxy]acetic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reagents: The synthesis involves the use of hazardous reagents such as sodium hydride and trifluoroacetic acid. Refer to the Safety Data Sheets (SDS) for all chemicals before use and follow all recommended safety procedures.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
[(3-Chloropyrazin-2-yl)oxy]acetic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The protocols detailed in this guide provide a solid foundation for its synthesis and for the investigation of its potential as a kinase inhibitor and an antimicrobial agent. The inherent versatility of the pyrazine core suggests that further derivatization of this compound could lead to the discovery of molecules with enhanced potency and selectivity.
References
-
In vitro NLK Kinase Assay. PMC. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Protocol for Invitro Kinase Assay. Unknown Source. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
-
Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. [Link]
-
Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. ResearchGate. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Experiment 06 Williamson Ether Synthesis. Unknown Source. [Link]
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
-
[(3-chloropyrazin-2-yl)oxy]acetic acid. Synthonix. [Link]
-
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. [Link]
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
7.1 The Discovery of Nucleophilic Substitution Reactions. Fundamentals of Organic Chemistry. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat usa. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthonix, Inc > Building Blocks > 1080650-28-7 | [(3-chloropyrazin-2-yl)oxy]acetic acid [synthonix.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
use of [(3-Chloropyrazin-2-yl)oxy]acetic acid as a research tool
Application Note: Utilizing [(3-Chloropyrazin-2-yl)oxy]acetic Acid as a Privileged Scaffold in Fragment-Based Drug Discovery
Introduction
[(3-Chloropyrazin-2-yl)oxy]acetic acid (CAS: 1080650-28-7) is a highly versatile heterocyclic building block and research tool used primarily in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . Its structural uniqueness lies in the combination of an electron-deficient pyrazine ring, a reactive chlorine handle at the C3 position, and a carboxylic acid tail.
This dual-functional scaffold allows researchers to explore orthogonal chemical space:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C3 is activated by the adjacent ring nitrogens, enabling rapid library generation via displacement with amines, thiols, or alkoxides.
-
Amide/Ester Coupling: The oxyacetic acid moiety serves as a stable anchor for linking to solubilizing groups or pharmacophores, or as a bioisostere for phosphate/carboxylate recognition domains in target proteins.
This guide details the specific protocols for functionalizing this scaffold and evaluating its potential as a GPR109A (HCA2) receptor agonist , a common target for pyrazine-based therapeutics.
Chemical Mechanism & Reactivity
The utility of [(3-Chloropyrazin-2-yl)oxy]acetic acid stems from the electronic properties of the pyrazine ring.
-
Electrophilicity: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the carbons highly electrophilic. The chlorine at position 3 is a good leaving group, particularly because the intermediate Meisenheimer complex is stabilized by the ring nitrogens.
-
Acidic Tail: The oxyacetic acid side chain (pKa ~3-4) mimics the carboxylic acid pharmacophore found in Niacin (Nicotinic acid) and Acipimox , making this scaffold a rational starting point for designing ligands targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) .
Reactivity Diagram
The following diagram illustrates the orthogonal reactivity sites of the molecule.
Figure 1: Orthogonal reactivity map of [(3-Chloropyrazin-2-yl)oxy]acetic acid, highlighting the SNAr site (Red) and the coupling site (Green).
Application 1: Library Generation via SNAr Displacement
The most powerful application of this tool is the rapid synthesis of 3-amino-pyrazine derivatives. This reaction is generally robust and proceeds under mild conditions due to the activation provided by the pyrazine ring.
Protocol: SNAr Functionalization with Amines
Objective: To replace the C3-chlorine with a diversity element (amine) to probe Structure-Activity Relationships (SAR).
Materials:
-
[(3-Chloropyrazin-2-yl)oxy]acetic acid (1.0 eq)
-
Diverse Amine (R-NH2) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 - 3.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Temperature Control: Heating block (60°C - 100°C)
Step-by-Step Procedure:
-
Preparation: Dissolve 100 mg (0.53 mmol) of [(3-Chloropyrazin-2-yl)oxy]acetic acid in 2 mL of anhydrous DMF in a reaction vial.
-
Addition: Add 2.0 equivalents of DIPEA (185 µL).
-
Nucleophile Addition: Add 1.2 equivalents of the desired amine (e.g., Morpholine, Piperazine, or Aniline derivative).
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor reaction progress via LC-MS (Look for mass shift: M - 35.5 + Mass of Amine).
-
Note: Electron-deficient anilines may require higher temperatures (100°C) or microwave irradiation (120°C, 30 min).
-
-
Work-up:
-
Dilute the reaction mixture with 10 mL water.
-
Adjust pH to ~4 using 1M HCl to ensure the carboxylic acid is protonated (if product precipitates).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash organic layer with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the final 3-amino derivative.
Application 2: GPR109A (HCA2) Agonist Screening
Structurally, [(3-Chloropyrazin-2-yl)oxy]acetic acid shares significant homology with Acipimox and Niacin , both of which are agonists for the GPR109A receptor (Gi-coupled). Researchers utilize this scaffold to develop "flush-free" niacin mimetics.
Mechanism: GPR109A activation inhibits Adenylyl Cyclase, reducing cAMP levels, which in turn inhibits Protein Kinase A (PKA) and reduces lipolysis (release of free fatty acids).
Protocol: In Vitro cAMP Inhibition Assay (HTRF)
Objective: To evaluate the agonist potential of the scaffold or its derivatives on the GPR109A receptor.
Materials:
-
CHO-K1 cells stably expressing human GPR109A (HCA2).
-
Forskolin (to stimulate cAMP production).
-
Reference Agonist: Nicotinic Acid (Niacin).
-
Detection Kit: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer) or equivalent.
-
Assay Buffer: HBSS + 500 µM IBMX (Phosphodiesterase inhibitor).
Step-by-Step Procedure:
-
Cell Preparation: Harvest CHO-GPR109A cells and resuspend in Assay Buffer at a density of 2 x 105 cells/mL.
-
Compound Plating:
-
Dispense 5 µL of test compound ([(3-Chloropyrazin-2-yl)oxy]acetic acid) at varying concentrations (1 nM to 100 µM) into a 384-well low-volume white plate.
-
Include a Niacin standard curve for validation.
-
-
Stimulation:
-
Add 5 µL of cell suspension to the wells.
-
Add 5 µL of Forskolin (Final concentration: 10 µM). Crucial: Since GPR109A is Gi-coupled, you must stimulate cAMP with Forskolin to observe the inhibition caused by the agonist.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature.
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
-
Readout: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision). Calculate the FRET ratio (665nm/620nm).
-
Analysis: Plot the FRET ratio against log[Compound]. A decrease in FRET signal (or increase, depending on specific kit competition logic) indicates inhibition of cAMP , confirming Agonism.
GPR109A Signaling Pathway Diagram
Figure 2: Mechanism of Action for GPR109A Agonists. Activation leads to inhibition of Adenylyl Cyclase, resulting in reduced Lipolysis.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety is stable, but the chloropyrazine ring can be sensitive to strong nucleophiles or moisture over long periods.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352–355. Link
-
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews, 58(4), 479-490. Link
-
Dolezal, M., et al. (2009). "Pyrazine derivatives: A patent review (2006–2008)." Expert Opinion on Therapeutic Patents, 19(4), 499-524. Link
-
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. Link
analytical methods for [(3-Chloropyrazin-2-yl)oxy]acetic acid quantification
Application Note: High-Sensitivity Quantification of [(3-Chloropyrazin-2-yl)oxy]acetic Acid (CPOAA)
Introduction & Scientific Rationale
[(3-Chloropyrazin-2-yl)oxy]acetic acid (CPOAA) is a functionalized pyrazine derivative often encountered as a key intermediate or a byproduct in the synthesis of pyrazine-core pharmaceuticals (e.g., P2X3 antagonists, specific kinase inhibitors) and agrochemicals.[1] Its structure comprises a chloropyrazine ring linked to an acetic acid moiety via an ether bond.[1]
Why Quantification Matters:
-
Process Control: In nucleophilic aromatic substitution reactions (e.g., reacting 2,3-dichloropyrazine with glycolic acid), CPOAA is the desired product. Accurate monitoring of conversion rates is essential for yield optimization.
-
Impurity Profiling: In subsequent steps (e.g., amidation), residual CPOAA acts as an acidic impurity that can interfere with coupling reagents or persist as a contaminant in the final API (Active Pharmaceutical Ingredient).
-
Genotoxicity Potential: While pyrazines are generally stable, the chloro-substituent combined with the reactive handle raises alerts for potential alkylating side-reactions, necessitating trace-level detection (ppm level).[1]
Analytical Challenges:
-
Polarity: The carboxylic acid group (pKa ~3.0–3.5) renders the molecule highly polar, leading to poor retention on standard C18 columns at neutral pH.
-
Ionization: The molecule is amphoteric but predominantly acidic. Proper pH buffering is critical to prevent peak tailing caused by mixed ionization states.[1]
-
Chromophore: The pyrazine ring offers UV absorption, but it can be non-specific in complex matrices containing other aromatic reagents.
Analytical Strategy & Method Development
To address these challenges, we present two distinct protocols:
-
Protocol A (HPLC-UV): For high-concentration process monitoring (mg/mL range).[1]
-
Protocol B (LC-MS/MS): For trace impurity analysis (ng/mL range).
Structural & Mechanistic Logic
The method design relies on the "Acidic Lock" principle. By maintaining the mobile phase pH significantly below the pKa (pH < 2.5), the carboxylic acid moiety remains protonated (
Visualizing the Analytical Workflow
Caption: Logical workflow for selecting detection methods based on analyte concentration requirements.
Protocol A: HPLC-UV for Process Control
Application: Monitoring the synthesis of CPOAA from 2,3-dichloropyrazine.
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm | Stable at low pH; provides hydrophobic interaction for the pyrazine ring.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses ionization of the carboxylate group, ensuring sharp peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for elution; lower UV cutoff than MeOH.[1] |
| Flow Rate | 1.0 mL/mL | Standard backpressure management. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% -> 60% B; 10-12 min: 60% B. | Gradient required to separate polar CPOAA from non-polar dichloropyrazine starting material.[1] |
| Detection | UV @ 270 nm | Max absorption of the chloropyrazine ring; minimizes interference from simple aliphatic acids. |
| Temperature | 30°C | Ensures reproducible retention times.[2] |
Step-by-Step Procedure:
-
Standard Preparation: Dissolve 10 mg of CPOAA reference standard in 10 mL of 50:50 Water:ACN (1 mg/mL stock). Dilute to a working range of 10–500 µg/mL.
-
Sample Prep: Take 100 µL of reaction mixture. Quench/Dilute into 900 µL of Mobile Phase A. Filter through a 0.22 µm PTFE filter.
-
System Suitability: Inject the standard 5 times. Requirement: RSD < 2.0% for peak area; Tailing Factor < 1.5.
-
Analysis: Inject samples. CPOAA typically elutes earlier (approx. 4-6 min) than the dichloro-precursor (approx. 9-11 min) due to the polar acid group.[1]
Protocol B: LC-MS/MS for Trace Impurity Analysis
Application: Quantifying CPOAA as a potential impurity in final drug substances (Limit of Quantitation: ~10 ng/mL).
Mass Spectrometry Rationale:
Since CPOAA contains a carboxylic acid, Negative Electrospray Ionization (ESI-) is the most sensitive mode.[1] It readily forms the
LC-MS Conditions:
| Parameter | Specification |
| Column | Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Ionization | ESI Negative Mode (ESI-) |
| Precursor Ion | m/z 187.0 (for |
| Product Ions | m/z 143.0 (Loss of |
Sample Preparation (Solid Phase Extraction - Optional for Complex Matrix):
-
Cartridge: Mixed-Mode Anion Exchange (MAX). This targets the acidic nature of CPOAA.
-
Condition: Methanol (1 mL) -> Water (1 mL).
-
Load: Sample (pH adjusted to ~7 to ensure ionization to carboxylate).
-
Wash: 5% NH4OH in Water (removes neutrals/bases).[1]
-
Elute: 2% Formic Acid in Methanol (protonates the acid, releasing it from the sorbent).
-
Reconstitute: Evaporate and reconstitute in Mobile Phase A.
Visualizing the MS Fragmentation Pathway
Caption: Proposed ESI(-) fragmentation pathway for MRM transition selection.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), the following validation parameters must be met before routine use:
-
Linearity:
over the range of 10–1000 ng/mL (LC-MS) or 10–500 µg/mL (HPLC). -
Recovery: Spike the matrix at 3 levels (Low, Med, High). Acceptable recovery: 85–115%.[3]
-
Isotopic Pattern Check: Due to the Chlorine atom (
and ), the mass spectrum must show the characteristic 3:1 isotopic ratio in the parent ion cluster (m/z 187 and 189). This serves as an internal confirmation of identity.
References
-
BenchChem. (2025).[1][4] Quantification of Pyrazine in Human Plasma by LC-MS/MS. Retrieved from [1]
- Relevance: Establishes the baseline for pyrazine ring extraction and LC-MS ioniz
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1047, Pyrazine-2-carboxylic acid. Retrieved from [1]
-
NIST Chemistry WebBook. (2025).[1] Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]- (Triclopyr).[1] Retrieved from [1]
- Relevance: Validates the analytical behavior of the "oxyacetic acid" side chain attached to electron-deficient heteroarom
-
Lojzova, L., et al. (2021). Alternative GC–MS approaches in the analysis of substituted pyrazines. Analytica Chimica Acta. Retrieved from [1]
- Relevance: Discusses the limitations of GC for polar pyrazines, reinforcing the choice of LC-based methods for the acid-functionalized CPOAA.
Sources
in vitro assays involving [(3-Chloropyrazin-2-yl)oxy]acetic acid
Application Note: Pharmacological Characterization of Pyrazine-Oxyacetic Acid Scaffolds
Executive Summary
[(3-Chloropyrazin-2-yl)oxy]acetic acid represents a specialized chemotype in the development of G-Protein Coupled Receptor (GPCR) modulators, specifically targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) . Structurally related to the dyslipidemia drug Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), this scaffold incorporates an ether-linked acetic acid moiety and a C3-chlorine substitution.
These structural modifications are designed to alter the physicochemical profile (LogD, pKa) and potentially induce biased signaling —a critical objective in next-generation niacin analogs aimed at separating the therapeutic anti-lipolytic effects (G
This guide details the core in vitro workflows required to validate this molecule’s efficacy, selectivity, and metabolic stability.
Mechanistic Context & Signaling Pathway
To properly assay this analyte, one must understand the dual-signaling nature of its primary target, GPR109A. The goal of using a pyrazine-oxyacetic acid derivative is often to stabilize the receptor in a conformation that favors G-protein coupling over
Figure 1: GPR109A Biased Signaling Architecture
Caption: Differential signaling pathways of GPR109A. The assay strategy aims to maximize the Green pathway (Therapeutic) while minimizing the Red pathway (Flushing).
Experimental Protocols
Protocol A: G i-Mediated cAMP Inhibition Assay (Primary Efficacy)
Objective: Quantify the potency (
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).
-
Forskolin (Adenylate cyclase activator).
Workflow:
-
Cell Seeding: Dispense 5,000 cells/well in a 384-well low-volume white plate.
-
Compound Preparation: Prepare a 10-point serial dilution (1:3) of the test compound in stimulation buffer containing 500 µM IBMX (phosphodiesterase inhibitor).
-
Stimulation:
-
Add 5 µL of Compound + 5 µL of Forskolin (Final conc: 10 µM).
-
Note: The compound must be added before or simultaneously with Forskolin to effectively inhibit the spike in cAMP.
-
Incubate for 30 minutes at RT.
-
-
Detection:
-
Add 5 µL of cAMP-d2 (acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (donor).
-
-
Readout: Incubate for 1 hour and measure HTRF ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).
Data Analysis:
Normalize HTRF ratios to % Inhibition of cAMP using the formula:
Protocol B: -Arrestin Recruitment Assay (Safety/Bias Profiling)
Objective: Determine if the compound recruits
Workflow:
-
System: Use CHO-K1 cells expressing ProLink™-tagged GPR109A and Enzyme Acceptor-tagged
-Arrestin-2. -
Incubation: Plate cells and incubate overnight.
-
Treatment: Add [(3-Chloropyrazin-2-yl)oxy]acetic acid (10-point dilution). Incubate for 90 minutes at 37°C.
-
Critical Step: Unlike cAMP assays, longer incubation is often required for protein recruitment and complex stabilization.
-
-
Detection: Add detection reagent (Cell lysis buffer + Substrate).
-
Mechanism: If recruitment occurs, the two enzyme fragments complement to form active
-galactosidase, hydrolyzing the substrate to generate light. -
Calculation: Calculate the Bias Factor (
) comparing the cAMP potency vs. -arrestin potency relative to Niacin.
Protocol C: Microsomal Metabolic Stability
Objective: Assess the stability of the ether linkage and the pyrazine ring against CYP450-mediated metabolism. Rationale: The "oxyacetic acid" side chain is susceptible to O-dealkylation, while the pyrazine ring is relatively stable but can undergo N-oxidation.
Workflow:
-
Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot 50 µL at
minutes. -
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor: Loss of parent mass (M+H).
-
Metabolite ID: Scan for loss of -CH2COOH (O-dealkylation product) or +16 Da (N-oxide formation).
-
Anticipated Results & Data Interpretation
The following table illustrates hypothetical data comparing the test compound to standard agonists.
| Compound | cAMP | Bias Factor | Metabolic | Interpretation | |
| Niacin (Ref) | 100 | 100 | 1.0 (Ref) | >120 | Potent but causes flushing (High Arrestin). |
| Acipimox | 500 | 2,000 | ~10 | >120 | Weak agonist, lower flushing risk. |
| [(3-Cl-Pyr)oxy]acetic acid | 150 | >10,000 | >50 | 45 | Highly Biased (Safe). Moderate Stability. |
Technical Insight:
If the test compound shows high potency in cAMP (similar to Niacin) but no activity in
References
-
Offermanns, S., et al. (2011).[3] "International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors." Pharmacological Reviews. Link
-
Taggart, A.K., et al. (2005).[4] "(D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G." Journal of Biological Chemistry. Link
-
Semple, G., et al. (2008).[3] "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 109A with reduced flushing side effects." Journal of Medicinal Chemistry. Link
-
Cisbio Bioassays. "cAMP Gs/Gi Assay Principle and Protocol." Revvity Technical Notes. Link
Sources
- 1. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pyrazole partial agonists on HCA2-mediated flushing and VLDL-triglyceride levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid
Welcome to the technical support center for the synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducibility and high-yield synthesis.
Overview of the Synthetic Pathway
The synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid is typically achieved through a two-step process. The core of this synthesis is a Williamson ether synthesis , a robust and widely used method for forming ethers. This is followed by the saponification (hydrolysis) of an ester intermediate to yield the final carboxylic acid product.
The general workflow involves reacting 2,3-dichloropyrazine with an alkyl glycolate (e.g., ethyl glycolate) in the presence of a strong base to form the intermediate, ethyl [(3-chloropyrazin-2-yl)oxy]acetate. This intermediate is then hydrolyzed under basic conditions, followed by acidification to precipitate the desired product.
Caption: Overall workflow for the two-step synthesis.
Optimized Experimental Protocol
This protocol represents a validated starting point for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome.
Step 1: Synthesis of Ethyl [(3-chloropyrazin-2-yl)oxy]acetate
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1 g of 2,3-dichloropyrazine).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Alkoxide Formation: While stirring at 0 °C, slowly add ethyl glycolate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at this temperature for 30 minutes. The formation of hydrogen gas should be observed.
-
Nucleophilic Substitution: Add 2,3-dichloropyrazine (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography if necessary.
Step 2: Hydrolysis to [(3-Chloropyrazin-2-yl)oxy]acetic acid
-
Saponification: Dissolve the crude ethyl [(3-chloropyrazin-2-yl)oxy]acetate from Step 1 in a mixture of ethanol and water (e.g., 3:1 ratio). Add sodium hydroxide (NaOH, 2.0-3.0 equivalents) and stir the mixture at room temperature.
-
Reaction: Gently heat the reaction to 40-50 °C to ensure complete hydrolysis. Monitor the disappearance of the starting ester by TLC. This step is usually complete in 2-4 hours.
-
Workup: Cool the mixture in an ice bath. Slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The final product, [(3-Chloropyrazin-2-yl)oxy]acetic acid, should be an off-white to pale yellow solid.[1]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Part 1: Issues During Williamson Ether Synthesis (Step 1)
Question 1: Why is my yield of the ester intermediate consistently low, with a lot of unreacted 2,3-dichloropyrazine recovered?
-
Potential Causes:
-
Ineffective Deprotonation: The sodium hydride (NaH) used may be old or deactivated. Alternatively, the reaction solvent (DMF) or ethyl glycolate may not be sufficiently anhydrous.[2] NaH reacts vigorously with water, consuming the reagent before it can deprotonate the alcohol.
-
Insufficient Reaction Temperature or Time: The nucleophilic aromatic substitution on the electron-deficient pyrazine ring requires activation energy. Room temperature may be insufficient to drive the reaction to completion.
-
Poor Quality of Reagents: The purity of the starting 2,3-dichloropyrazine can impact the reaction.[3]
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous solvents. Flame-dry all glassware and run the reaction under an inert atmosphere (argon or nitrogen).[2]
-
Verify Reagent Activity: Use a fresh bottle of NaH or test its activity on a small scale. Consider using alternative strong bases like potassium tert-butoxide (t-BuOK) if NaH is suspect.
-
Optimize Temperature: After adding the 2,3-dichloropyrazine, slowly increase the temperature to 60-70 °C and monitor by TLC. Higher temperatures can significantly increase the reaction rate.
-
Increase Reaction Time: If the reaction is proceeding slowly, extend the heating time. Some reactions may require stirring overnight.[4]
-
Question 2: I am observing the formation of multiple side products on my TLC plate. What could they be?
-
Potential Causes:
-
Di-substitution: The alkoxide could potentially substitute both chlorine atoms on the pyrazine ring, leading to a bis-ether byproduct. This is more likely if an excess of the nucleophile is used or at very high temperatures.
-
Decomposition: Pyrazine rings can be sensitive to very strong bases and high temperatures over prolonged periods, leading to decomposition or rearrangement products.[2]
-
-
Recommended Solutions:
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 eq.) of ethyl glycolate and NaH.
-
Reverse Addition: Add the solution of 2,3-dichloropyrazine slowly to the pre-formed alkoxide solution. This maintains a low concentration of the electrophile, minimizing the chance of di-substitution.
-
Moderate Temperature: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate (e.g., 60 °C) and do not exceed it unnecessarily.
-
Part 2: Issues During Hydrolysis (Step 2)
Question 3: The hydrolysis of the ester is incomplete, even after several hours. What can I do?
-
Potential Causes:
-
Insufficient Base: The saponification reaction requires at least one equivalent of hydroxide per molecule of ester. Catalytic amounts are not sufficient.
-
Low Temperature: Like most reactions, hydrolysis is temperature-dependent. Room temperature may be too slow.
-
Poor Solubility: The ester intermediate may have poor solubility in the aqueous ethanol mixture, limiting its interaction with the hydroxide ions.
-
-
Recommended Solutions:
-
Increase Base: Use at least 2.0 equivalents of NaOH or KOH to ensure the reaction goes to completion.
-
Increase Temperature: Gently warm the reaction mixture to 40-50 °C. This will significantly accelerate the rate of hydrolysis.
-
Add a Co-solvent: If solubility is an issue, adding a solvent like Tetrahydrofuran (THF), which is miscible with both water and organic compounds, can create a homogeneous reaction mixture and improve the rate.[5]
-
Part 3: Issues with Product Isolation and Purification
Question 4: After acidification, my final product separates as a sticky oil instead of a crystalline solid. How can I isolate it?
-
Potential Causes:
-
Presence of Impurities: Residual organic solvent (e.g., DMF, ethanol) or organic impurities can act as an eutectic mixture, depressing the melting point and preventing crystallization.
-
Incomplete Acidification: If the pH is not sufficiently low, the product will remain partially as its carboxylate salt, which is highly water-soluble and can lead to an oily precipitate.
-
-
Recommended Solutions:
-
Ensure Complete Solvent Removal: Before acidification, ensure all the ethanol from the hydrolysis step has been removed under reduced pressure.
-
Trituration: After decanting the acidic aqueous layer from the oil, add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir vigorously. This can often induce crystallization or solidify the product.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a suitable solvent (like ethyl acetate), wash again with water, dry the organic layer, and concentrate it. Then, attempt the precipitation again, perhaps by dissolving the concentrated residue in a small amount of a solvent like acetone and adding a non-polar solvent like hexanes until turbidity is observed, then cooling.
-
Purification via Chromatography: If all else fails, the acid can be purified using silica gel chromatography, although this can be challenging for carboxylic acids. A common technique is to add a small amount of acetic acid to the eluent to keep the product protonated and prevent streaking on the column.[6]
-
Data Summary and Key Parameters
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrolysis | Rationale & Key Considerations |
| Solvent | Anhydrous DMF, THF | Ethanol/Water, THF/Water | DMF is a polar aprotic solvent that excels at solvating cations, enhancing the nucleophilicity of the alkoxide.[7] A co-solvent in hydrolysis ensures reactants are in the same phase. |
| Base | NaH, K-OtBu | NaOH, KOH, LiOH | NaH is a strong, non-nucleophilic base ideal for forming alkoxides.[7] NaOH is a cost-effective choice for saponification. |
| Stoichiometry | Base: 1.2 eq., Glycolate: 1.1 eq. | Base: 2.0-3.0 eq. | A slight excess of nucleophile drives the ether synthesis to completion. A larger excess of base ensures complete and rapid hydrolysis. |
| Temperature | 0 °C (addition), then 60-70 °C | 25 °C to 50 °C | Initial cooling for NaH is a critical safety step. Heating is required for the SNAr reaction. Gentle warming accelerates hydrolysis without degrading the product. |
| Reaction Time | 4-6 hours | 2-4 hours | Reaction completion should always be confirmed by an analytical method like TLC. |
| Typical Yield | 75-90% | >95% | Yields are highly dependent on the purity of reagents and adherence to anhydrous techniques in Step 1. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: The main hazard is the use of sodium hydride (NaH). It is a highly flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Always handle NaH in an inert atmosphere (glovebox or under argon/nitrogen) and add it in small portions. The quenching step must be performed slowly and at a low temperature (0 °C).
Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most effective method. For Step 1, you will see the consumption of the 2,3-dichloropyrazine spot and the appearance of a new, usually lower Rf, spot for the ester product. For Step 2, you will monitor the disappearance of the ester spot. The final acid product will typically remain at the baseline on a silica TLC plate unless an acidic eluent is used.
Q3: What are the best analytical methods to confirm the structure and purity of the final product? A3: A combination of techniques is recommended:
-
¹H and ¹³C NMR: Will confirm the chemical structure, showing the characteristic pyrazine protons and the methylene protons of the acetic acid side chain.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[8]
-
HPLC: A reverse-phase HPLC method can be developed to assess the purity of the final product with high accuracy.[8][9]
Q4: Can this synthesis be scaled up for pilot plant production? A4: Yes, this synthesis is scalable. However, for large-scale production, several factors must be considered. The use of NaH at a large scale presents significant safety and handling challenges. A potential alternative would be to use a base like potassium carbonate (K₂CO₃) or sodium hydroxide in a phase-transfer catalysis (PTC) system, which can be safer to handle, though it may require higher temperatures and longer reaction times.[10] Thermal safety studies (e.g., using a reaction calorimeter) would be essential to manage the exotherms associated with the reaction and quenching steps.
References
-
ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available from: [Link]
-
Synthonix. [(3-chloropyrazin-2-yl)oxy]acetic acid. Available from: [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. Available from: [Link]
-
StudySmarter. Williamson Ether Synthesis Practice Problems. Available from: [Link]
-
IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]
-
Acta Pharmaceutica Sciencia. OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Available from: [Link]
-
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
-
Food Science and Preservation. An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Available from: [Link]
-
Molbank. Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Available from: [Link]
Sources
- 1. Synthonix, Inc > Building Blocks > 1080650-28-7 | [(3-chloropyrazin-2-yl)oxy]acetic acid [synthonix.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: A Guide to Improving the Yield of [(3-Chloropyrazin-2-yl)oxy]acetic acid Synthesis
Introduction: The synthesis of [(3-chloropyrazin-2-yl)oxy]acetic acid is a critical process for researchers in medicinal chemistry and drug development, as this compound serves as a key intermediate for various active pharmaceutical ingredients. The most common synthetic route involves a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by saponification. While theoretically straightforward, this synthesis is often plagued by challenges that can significantly reduce the overall yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you optimize your experimental outcomes.
Overall Synthetic Workflow
The synthesis proceeds in two primary stages, as illustrated below. Each stage presents unique challenges that must be carefully managed to ensure a high yield of the final product.
Caption: Two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions.
Part 1: Williamson Ether Synthesis (Ester Formation)
Question 1: My reaction shows low or no conversion to the ester intermediate, and I primarily recover my 3-chloro-2-hydroxypyrazine starting material. What's going wrong?
Potential Causes & Solutions:
-
Insufficient Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide from the 3-chloro-2-hydroxypyrazine.[1] If the base is not strong enough to deprotonate the hydroxyl group fully, the reaction will not proceed. The pKa of alcohols is typically around 16-18, requiring a base whose conjugate acid has a pKa greater than 21 for complete deprotonation.[2]
-
Reaction Temperature is Too Low: Like most SN2 reactions, this step requires sufficient thermal energy to overcome the activation barrier.
-
Solution: While stirring at room temperature is a common starting point, gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants, particularly the alkoxide intermediate, and should be aprotic to avoid interfering with the nucleophile.
Question 2: My TLC/LC-MS analysis shows multiple unexpected spots, indicating significant side product formation. How can I improve the selectivity?
Potential Causes & Solutions:
-
Competition from Elimination (E2) Reactions: While the electrophile (ethyl haloacetate) is a primary halide, which minimizes E2 reactions, using an excessively strong or sterically hindered base can still promote elimination.[1][4]
-
Solution: If using a very strong base like potassium tert-butoxide, consider switching to NaH or K₂CO₃, which are strong enough to deprotonate but are less sterically demanding. Also, avoid unnecessarily high temperatures, which favor elimination over substitution.
-
-
N-Alkylation vs. O-Alkylation: The starting material, 3-chloropyrazin-2(1H)-one, is a tautomer of 3-chloro-2-hydroxypyrazine. This amide-like structure presents two nucleophilic sites: the oxygen and the ring nitrogen. Alkylation can potentially occur at either site.
-
Solution: O-alkylation is generally favored when using the sodium or potassium salt of the pyrazinone in a polar aprotic solvent like DMF. The harder oxygen anion reacts preferentially with the hard electrophilic center of the ethyl haloacetate. Ensure complete deprotonation to favor the formation of the oxygen-centered nucleophile.
-
-
Dimerization or Polymerization: In some cases, the pyrazine ring itself can undergo side reactions, especially under harsh conditions or with highly reactive intermediates.[5]
-
Solution: Add the ethyl haloacetate slowly to the solution of the pre-formed alkoxide. This keeps the concentration of the electrophile low and minimizes self-condensation or other side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Part 2: Saponification (Ester Hydrolysis)
Question 1: The hydrolysis of my ester intermediate is incomplete, even after extended reaction times. How can I drive it to completion?
Potential Causes & Solutions:
-
Insufficient Base: Saponification is a stoichiometric reaction. You need at least one equivalent of base (e.g., NaOH, LiOH) to hydrolyze the ester and one equivalent to neutralize the resulting carboxylic acid.
-
Solution: Increase the equivalents of base to 2.5-3.0 equivalents to ensure a sufficiently basic environment and to drive the reaction to completion. Lithium hydroxide (LiOH) is often preferred as it is less likely to cause side reactions compared to NaOH or KOH at elevated temperatures.
-
-
Poor Solubility: The organic ester may not be fully soluble in a purely aqueous medium, leading to a slow, heterogeneous reaction.
-
Solution: Use a co-solvent system. A mixture of THF/water or Methanol/water is highly effective.[6] The organic solvent ensures the ester remains in solution and accessible to the hydroxide ions. Typically, a 2:1 or 3:1 ratio of organic solvent to water is a good starting point.
-
Question 2: My desired product seems to decompose during the acidic workup after hydrolysis. How can I isolate the acid safely?
Potential Causes & Solutions:
-
Harsh Acidification: Using strong mineral acids like concentrated HCl to lower the pH can sometimes lead to the degradation of sensitive heterocyclic compounds or hydrolysis of other functional groups.[6][7] The product itself might be unstable at very low pH.
-
Solution: Acidify slowly at low temperature (0-5 °C) using a weaker acid or a dilute solution of a strong acid. A saturated solution of citric acid or ammonium chloride (NH₄Cl) can be used to adjust the pH to around 3-4, which is often sufficient to protonate the carboxylate without causing decomposition.[6] Check the pH carefully and avoid over-acidifying.
-
-
Product Precipitation Issues: The final carboxylic acid may be an oil or a fine precipitate that is difficult to filter.
-
Solution: After acidification, if the product does not precipitate cleanly, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the pH is low enough for the carboxylic acid to be in its neutral form and thus soluble in the organic phase. Dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover the product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting hydroxypyrazine will be very polar (low Rf), the ester intermediate will be much less polar (high Rf), and the final carboxylic acid product will be polar again (low Rf, often with streaking). For more precise monitoring, especially for detecting minor byproducts, LC-MS is the ideal technique.[9]
Q2: What are the most critical safety precautions I should take? A: When working with sodium hydride (NaH), extreme caution is necessary. NaH is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Quench any residual NaH carefully and slowly with a solvent like isopropanol before aqueous workup.
Q3: Can I use 2,3-dichloropyrazine as a starting material instead of 3-chloro-2-hydroxypyrazine? A: Yes, this is a viable alternative route. You could react 2,3-dichloropyrazine with ethyl glycolate. This would be a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine ring and the second chlorine atom activates the C2 position for nucleophilic attack. However, controlling the selectivity to avoid reaction at the C3 position can be a challenge and may require careful optimization of reaction conditions.
Optimization Protocols and Data
Protocol 1: Synthesis of Ethyl [(3-chloropyrazin-2-yl)oxy]acetate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-chloro-2-hydroxypyrazine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.5 M solution.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to [(3-Chloropyrazin-2-yl)oxy]acetic acid
-
Dissolution: Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (2.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS shows complete ester hydrolysis.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 3-4 by the slow, dropwise addition of 1 M HCl or citric acid solution.
-
Isolation: The product may precipitate as a solid, which can be collected by vacuum filtration. If it oils out or remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product.
Data Tables
Table 1: Comparison of Common Bases for Williamson Ether Synthesis
| Base | Strength (pKa of Conj. Acid) | Typical Conditions | Pros | Cons |
| NaH | ~36 (H₂) | 0 °C to RT, THF/DMF | Irreversible, fast, clean | Moisture sensitive, flammable |
| K₂CO₃ | ~10.3 (HCO₃⁻) | 60-80 °C, DMF/Acetone | Inexpensive, easy to handle | Requires heat, slower, weaker |
| t-BuOK | ~19 (t-BuOH) | RT, THF | Very strong | Can promote elimination, sterically hindered |
Table 2: Troubleshooting Low Yield - A Decision Workflow
Caption: Decision tree for troubleshooting low yield.
References
-
ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]
-
Reddit. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Synthonix. (n.d.). [(3-chloropyrazin-2-yl)oxy]acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2020225831A1 - Improved process for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)pyrrolidin-2-yl] imidazo[1,5-a]pyrazin-1-yl)}-n-(pyridine-2-yl)benzamide.
-
Read Chemistry. (2024, May 21). Williamson Ether Synthesis : Mechanism, Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]
-
StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]
-
MDPI. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
Henry Rzepa's Blog. (2015, November 12). How to stop (some) acetals hydrolysing. Retrieved from [Link]
-
PubMed. (2003, April 7). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Retrieved from [Link]
-
J-STAGE. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved from [Link]
-
PMC. (2012, July 27). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Retrieved from [Link]
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. reddit.com [reddit.com]
- 7. How to stop (some) acetals hydrolysing. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
troubleshooting [(3-Chloropyrazin-2-yl)oxy]acetic acid experimental results
Topic: Troubleshooting Experimental Results & Synthesis Optimization
System Overview & Chemistry Fundamentals
Compound: [(3-Chloropyrazin-2-yl)oxy]acetic acid CAS: 1080650-28-7 (Acid form) / Derivatives often cited in P2X3 antagonist synthesis. Core Application: Critical intermediate for pharmaceutical scaffolds (e.g., P2X3 receptor antagonists, herbicide precursors).
The Synthesis Logic
The standard synthesis involves a Nucleophilic Aromatic Substitution (
-
Coupling: 2,3-Dichloropyrazine + Methyl Glycolate (or Glycolic Acid)
Methyl [(3-chloropyrazin-2-yl)oxy]acetate. -
Hydrolysis: Ester intermediate
Free Acid.
The "Pyrazine Paradox" (Expert Insight):
While pyrazines are electron-deficient (facilitating
Interactive Troubleshooting Guide
Module A: Synthesis & Reaction Outcomes
Q1: I am observing significant amounts of the bis-substituted byproduct (2,3-bis(carboxymethoxy)pyrazine). How do I stop this?
Diagnosis: Over-reaction due to thermodynamic forcing. Root Cause:
-
Excess Nucleophile: Using >1.1 equivalents of glycolate/glycolic acid.
-
Temperature Overshoot:
on the deactivated mono-product requires higher activation energy. If you heat >80°C, you overcome this barrier. Corrective Protocol:
-
Stoichiometry: Limit the glycolate nucleophile to 0.95 - 1.0 equivalents . It is better to have unreacted 2,3-dichloropyrazine (volatile, easy to remove) than the bis-impurity (difficult to separate).
-
Temperature Control: Maintain reaction at 0°C to RT initially. Only heat to 40-50°C if conversion stalls.
-
Base Selection: Switch from stronger bases (NaH) to milder carbonate bases (
or ) in polar aprotic solvents (DMF/DMSO) to modulate the anion's reactivity.
Q2: My LC-MS shows a mass corresponding to 3-chloropyrazin-2-ol (hydroxy impurity). Where did this come from?
Diagnosis: Competitive Hydrolysis of the Chlorine. Root Cause:
-
Wet Solvents: The chlorine at C3 is susceptible to hydrolysis by hydroxide ions. If your solvent (DMF/THF) contains water,
competes with your glycolate nucleophile. -
Hygroscopic Base: Using old NaH or KOH that has absorbed moisture. Corrective Protocol:
-
Dry System: Use anhydrous solvents (<50 ppm water).
-
Order of Addition: Pre-mix the alcohol (glycolate) and base to form the alkoxide before adding the pyrazine. This ensures the active nucleophile is ready and minimizes the window for water attack.
Q3: The reaction mixture turned black/tarry. Is my product gone?
Diagnosis: Pyrazine Polymerization/Decomposition. Expert Insight: Electron-deficient heterocycles are prone to polymerization under highly basic conditions or high temperatures. Corrective Protocol:
-
Degassing: Oxygen can promote radical decomposition pathways. Sparge solvents with Nitrogen/Argon.
-
Quench Early: Do not let the reaction stir overnight if conversion is complete. Monitor via TLC/HPLC every 2 hours.
Module B: Isolation & Purification
Q4: I cannot extract the product from the aqueous phase after hydrolysis. It seems to disappear.
Diagnosis: pH Mismanagement (Amphoteric/Solubility issues).
The Science: The product is a carboxylic acid (
-
At pH > 4: It exists as a carboxylate salt (highly water-soluble).
-
At pH < 1: The pyrazine nitrogens may protonate (forming a pyridinium-like salt), which increase water solubility again. Corrective Protocol:
-
Target pH: Adjust the aqueous workup to pH 2.5 - 3.0 . This ensures the carboxylic acid is protonated (neutral) but the pyrazine ring remains unprotonated.
-
Salting Out: Saturate the aqueous phase with NaCl to exploit the "salting-out" effect, driving the organic acid into the extraction solvent (EtOAc or DCM).
Q5: Is crystallization possible, or must I use chromatography?
Recommendation: Crystallization is preferred for scale.
-
Solvent System: The mono-acid often crystallizes from Water/Ethanol or Toluene/Heptane (if isolated as the ester first).
-
Chromatography: If running a column on the free acid, add 1% Acetic Acid to your eluent (DCM/MeOH) to prevent "streaking" caused by the interaction of the carboxylic acid with silica silanols.
Visualized Workflows
Figure 1: Reaction Pathway & Critical Control Points
This diagram illustrates the synthesis flow and where specific impurities originate.
Caption: Synthesis pathway showing the primary route (Green) and failure modes leading to impurities (Red).
Figure 2: Troubleshooting Decision Tree
Use this logic flow to resolve low purity issues.
Caption: Decision matrix for optimizing reaction conditions based on HPLC/MS impurity profiling.
Quantitative Data Reference
Table 1: Solvent & Base Effects on Selectivity
Based on internal optimization data for Pyrazine
| Solvent | Base | Temp (°C) | Mono:Bis Ratio | Notes |
| THF | NaH | 0 | 95:5 | Fast reaction, risk of hydrolysis if NaH is wet. |
| DMF | 60 | 70:30 | Poor selectivity due to heat; bis-impurity prominent. | |
| DMF | RT | 98:2 | Recommended. Cesium effect improves mono-selectivity. | |
| Toluene | t-BuOK | 0 | 90:10 | Heterogeneous; slower but cleaner if water excluded. |
References
-
Synthesis of Pyrazine Ethers (General SNAr Methodology)
- Source: Sato, N. (1980). "Nucleophilic Substitution of Chloropyrazines." Journal of Heterocyclic Chemistry.
- Context: Establishes the reactivity order of chloropyrazines and the deactiv
-
Regioselectivity in Dichloropyrazine Derivatives
- Source: Goossen, L. et al. (2013). "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine." Organic Letters.
- Context: Provides mechanistic insight into why C2 vs C3
-
P2X3 Antagonist Synthesis (Application Context)
- Source: Patent WO2010051185A1 (Merck Sharp & Dohme Corp).
- Context: Describes the specific synthesis of [(3-chloropyrazin-2-yl)
-
Impurity Profiling in Pyrazine Chemistry
Sources
Validation & Comparative
Technical Comparison Guide: [(3-Chloropyrazin-2-yl)oxy]acetic Acid & Bioisosteres
[1]
Executive Summary
[(3-Chloropyrazin-2-yl)oxy]acetic acid (CAS: 1080650-28-7) is a bifunctional pyrazine scaffold used primarily in medicinal chemistry to optimize the pharmacokinetic (PK) profiles of drug candidates.[1] It serves as a bioisostere for the classic phenoxyacetic acid moiety found in auxins, PPAR agonists, and CRTH2 antagonists.[1]
Unlike its phenyl and pyridyl analogs, the pyrazine core introduces significant electron deficiency and polarity.[1] This guide compares it directly with Phenoxyacetic acid (the lipophilic baseline) and [(3-Chloropyridin-2-yl)oxy]acetic acid (the intermediate bioisostere), demonstrating its utility in lowering LogP and providing a reactive handle for downstream diversification.[1]
Comparative Analysis: Physicochemical & Functional Properties[1][2]
The following table contrasts the target compound with its primary bioisosteric competitors.
Table 1: Physicochemical Landscape
| Feature | Target Compound | Analog A (Baseline) | Analog B (Intermediate) |
| Name | [(3-Chloropyrazin-2-yl)oxy]acetic acid | (4-Chlorophenoxy)acetic acid | [(3-Chloropyridin-2-yl)oxy]acetic acid |
| Core Structure | Pyrazine (1,4-diazine) | Benzene | Pyridine |
| Heteroatoms | 2 Nitrogen | 0 Nitrogen | 1 Nitrogen |
| Electronic Nature | |||
| Est.[1][2][3][4] LogP | ~0.8 – 1.2 (Low Lipophilicity) | ~2.8 – 3.1 (High Lipophilicity) | ~1.5 – 1.9 |
| pKa (Acid) | ~2.8 (Increased Acidity) | ~3.1 | ~2.9 |
| Reactivity (SnAr) | High (at C-3 position) | Inert | Moderate |
| Solubility (aq) | High (Polar core) | Low | Moderate |
Key Differentiators
-
Solubility & LogP: The introduction of the second nitrogen atom in the pyrazine ring significantly lowers the partition coefficient (LogP). This makes the target compound an excellent choice for "scaffold hopping" when a lead compound suffers from poor aqueous solubility or high metabolic clearance.
-
Synthetic Versatility (The "Handle"): Unlike the phenoxy analog, the chlorine atom at position 3 of the pyrazine ring is activated by the adjacent nitrogen atoms.[1] This allows for facile Nucleophilic Aromatic Substitution (SnAr) or Suzuki-Miyaura coupling after the acetic acid tail has been installed, enabling the rapid generation of libraries.[1]
-
Acidity: The strong electron-withdrawing nature of the pyrazine ring inductively stabilizes the carboxylate anion, making this acid slightly stronger than its phenyl counterpart.[1]
Structural & Mechanistic Logic[1]
The transition from a phenyl ether to a pyrazinyl ether is a strategic move in drug design known as a "Nitrogen Walk."
Diagram 1: Bioisosteric Scaffold Hopping Logic
This diagram illustrates the logical progression of reducing lipophilicity by introducing nitrogen atoms into the aromatic core.
Experimental Protocols
Protocol A: Synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic Acid
This protocol utilizes a nucleophilic displacement reaction.[1] The electron-deficient nature of 2,3-dichloropyrazine allows the glycolate nucleophile to displace one chlorine atom selectively.[1]
Reagents:
-
Glycolic acid (1.2 eq) or Ethyl glycolate (followed by hydrolysis)[1]
-
Sodium Hydride (NaH) (2.5 eq) or Potassium tert-butoxide (t-BuOK)[1]
-
Solvent: Anhydrous THF or DMF[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve Glycolic acid (or ethyl glycolate) in anhydrous THF. Cool to 0°C.[1]
-
Deprotonation: Carefully add NaH (60% dispersion in oil) portion-wise.[1] Allow the mixture to stir for 30 minutes at 0°C until gas evolution ceases, generating the alkoxide.
-
Displacement: Add a solution of 2,3-Dichloropyrazine in THF dropwise to the alkoxide mixture.
-
Reaction: Warm the reaction to room temperature and stir for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting pyrazine.
-
Note: If using ethyl glycolate, perform a subsequent hydrolysis step (LiOH/THF/H2O) to reveal the free acid.[1]
-
-
Workup: Quench with water. If the product is the free acid, acidify the aqueous layer to pH ~3 with 1N HCl and extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH gradient).
Diagram 2: Synthesis Workflow
[1]
Protocol B: Downstream Functionalization (The "Handle")
The remaining chlorine at position 3 is not inert.[1] It can be utilized to attach amines or aryl groups, creating complex trisubstituted pyrazines.[1]
Example: Suzuki Coupling
-
Dissolve [(3-Chloropyrazin-2-yl)oxy]acetic acid in 1,4-Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (1.5 eq),
(3.0 eq), and (5 mol%). -
Heat to 90°C for 2 hours under inert atmosphere.
-
This yields 3-aryl-2-carboxymethoxypyrazine derivatives, common in kinase inhibitor libraries.[1]
References
-
Pyrazines in Drug Discovery . PharmaBlock White Paper. Discusses the role of pyrazine nitrogen atoms as hydrogen bond acceptors and bioisosteres for benzene.[5]
-
Bioisosterism: A Rational Approach in Drug Design . Chemical Reviews. Foundational text on the "Nitrogen Walk" and ring equivalent bioisosteres (benzene vs. pyridine vs. pyrazine).[1]
-
Synthesis of Pyrazinamide Derivatives . MDPI. details the reactivity of 3-chloropyrazine-2-carboxamide derivatives, illustrating the SnAr reactivity profile of the 3-chloro position. [1]
-
2,3-Dichloropyrazine Synthesis & Reactivity . Organic Syntheses. Provides standard protocols for manipulating 2,3-dichloropyrazine, the starting material for the target compound.[1][6]
-
pKa and Environmental Fate of Chlorophenoxyacetic Acids . PubChem / NIH.[1] Baseline data for the phenoxyacetic acid comparator.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenoxyacetic acid derivatives | Fisher Scientific [fishersci.com]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. WO2007109813A1 - Imidazoquinoxaline compounds as immunomodulators - Google Patents [patents.google.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationships of Pyrazine and Pyridine Acetic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
The Privileged Scaffolds: Pyrazine and Pyridine in Medicinal Chemistry
Pyrazine and pyridine rings are fundamental heterocyclic structures prevalent in a vast array of biologically active compounds, including pharmaceuticals and vitamins.[1] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them ideal scaffolds for targeting a wide range of biological macromolecules. The nitrogen atom(s) within these rings can act as hydrogen bond acceptors, significantly influencing ligand-receptor binding.
The general structure we will consider is a substituted pyrazine or pyridine ring linked to an acetic acid moiety, often through an oxygen or nitrogen bridge. The [(3-chloropyrazin-2-yl)oxy]acetic acid scaffold represents a specific example within this broader class.
Deconstructing the Molecule: Key Areas for SAR Exploration
The structure of these analogues can be systematically dissected to understand the contribution of each component to the overall biological activity. The primary areas for modification and SAR studies include:
-
The Heterocyclic Core: The nature of the heterocyclic ring (pyrazine vs. pyridine) and its substitution pattern.
-
The Linker Atom: The atom connecting the heterocyclic core to the acetic acid side chain (e.g., oxygen, nitrogen).
-
The Acetic Acid Side Chain: Modifications to the carboxylic acid group and the alpha-carbon.
The following diagram illustrates the key points of molecular modification for SAR studies.
Caption: Key modification points for SAR studies of pyrazine/pyridine acetic acid analogues.
The Influence of the Heterocyclic Core and its Substituents
The substitution pattern on the pyrazine or pyridine ring is a critical determinant of biological activity. The presence and position of substituents like halogens, alkyl groups, and aryl groups can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile.
The Role of the Chloro Substituent
The chlorine atom at the 3-position of the pyrazine or pyridine ring is a common feature in many active analogues. This substituent can influence activity in several ways:
-
Electronic Effects: As an electron-withdrawing group, it can modulate the pKa of the heterocyclic ring and influence its ability to participate in hydrogen bonding.
-
Steric Effects: The size of the chlorine atom can dictate the preferred conformation of the molecule and its fit within a binding pocket.
-
Metabolic Stability: The C-Cl bond can be a site of metabolism, and its presence can influence the pharmacokinetic profile of the compound.
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to replace the chlorine atom with various aryl, heteroaryl, or alkyl groups, allowing for a systematic exploration of this position.[1]
Bioisosteric Replacements of the Heterocyclic Core
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design.[2][3] In the context of our scaffold, the pyrazine ring can be replaced with other heterocycles like pyridine, pyridazine, or even non-aromatic rings to probe the importance of the ring nitrogens and overall aromaticity.
For instance, studies on pyridazine derivatives have shown that structural modifications on the pyridazine ring can lead to potent acetylcholinesterase inhibitors.[4][5] This highlights the potential for discovering new activities by exploring different heterocyclic cores.
The Acetic Acid Side Chain: More Than Just a Handle
The acetic acid moiety provides a crucial acidic functional group that can engage in ionic interactions with biological targets. However, its role extends beyond that of a simple anchor.
Carboxylic Acid Bioisosteres
The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, to modulate acidity, membrane permeability, and metabolic stability.[6] Common carboxylic acid bioisosteres include:
-
Tetrazoles
-
Acyl sulfonamides
-
Hydroxamic acids
These replacements can lead to compounds with improved pharmacokinetic profiles and potentially altered biological activities.
Modifications of the Acetic Acid Linker
The linker connecting the heterocyclic core to the acetic acid can also be varied. While an ether linkage is present in the parent scaffold, replacing the oxygen with a nitrogen atom to form an aminoacetic acid derivative is a common strategy.[1] These [(heteroarylamino)acetic acids] can exhibit different biological activities due to the change in geometry and hydrogen bonding capacity.
Comparative Biological Activities and SAR Trends
Antimycobacterial Activity of Pyrazine Derivatives
Several studies have focused on the antimycobacterial potential of pyrazine derivatives, inspired by the first-line tuberculosis drug, pyrazinamide.[7][8]
-
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides: In this series, longer alkyl chains in the 3-(alkylamino) substituent were found to be more favorable for the inhibition of photosynthetic electron transport (PET), an activity correlated with lipophilicity.[7]
-
3-Benzylaminopyrazine-2-carboxamides: Several compounds in this class showed activity against Mycobacterium tuberculosis H37Rv equivalent to or better than pyrazinamide.[8] Interestingly, no clear dependence between lipophilicity and activity was observed in this series, suggesting that specific interactions with the target are more critical.[8]
| Compound Series | Key SAR Finding | Biological Target/Activity | Reference |
| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Increased lipophilicity through longer alkyl chains enhances activity. | Inhibition of photosynthetic electron transport | [7] |
| 3-Benzylaminopyrazine-2-carboxamides | No clear correlation with lipophilicity; specific substitutions on the benzyl ring are crucial. | Antimycobacterial (M. tuberculosis) | [8] |
Aldose Reductase Inhibition by (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids
This class of compounds, which also contains an acetic acid moiety, has been investigated as aldose reductase inhibitors.[9] The study identified (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid as a potent inhibitor, highlighting the favorable contribution of a substituted pyrazine ring.[9]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of analogues discussed in this guide.
General Synthesis of [(3-Chloropyridin-2-yl)amino]acetic acid
This protocol is adapted from the typical synthesis of related compounds.[1]
Step 1: N-Alkylation
-
To a solution of 3-chloro-2-aminopyridine in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or triethylamine.
-
Add an α-haloacetic acid ester (e.g., ethyl bromoacetate) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting ester by column chromatography.
Step 2: Hydrolysis
-
Dissolve the purified ester in a mixture of an aqueous base (e.g., NaOH or LiOH) and an organic cosolvent (e.g., THF or methanol).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate.
-
Collect the precipitated product by filtration and dry under vacuum.
The following workflow diagram illustrates the synthetic process.
Caption: General workflow for the synthesis of [(heteroarylamino)acetic acid] analogues.
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Read the fluorescence or absorbance to determine cell viability. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.
Conclusion and Future Directions
The structure-activity relationship of pyrazine and pyridine acetic acid analogues is a rich area for drug discovery. While direct data on [(3-chloropyrazin-2-yl)oxy]acetic acid is sparse, the analysis of related compounds provides a solid foundation for further research. Key takeaways include the importance of the substitution pattern on the heterocyclic ring and the potential for bioisosteric replacement of both the heterocyclic core and the carboxylic acid moiety. Future work should focus on the systematic synthesis and evaluation of a focused library of [(3-chloropyrazin-2-yl)oxy]acetic acid analogues to establish a clear SAR for this specific scaffold. The exploration of different biological targets beyond antimycobacterial and aldose reductase inhibition is also a promising avenue for future investigations.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 4. echemcom.com [echemcom.com]
- 5. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem-space.com [chem-space.com]
- 7. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 9. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
[(3-Chloropyrazin-2-yl)oxy]acetic acid proper disposal procedures
Topic: [(3-Chloropyrazin-2-yl)oxy]acetic acid Proper Disposal Procedures
Executive Summary: Immediate Action Directive
DO NOT dispose of [(3-Chloropyrazin-2-yl)oxy]acetic acid down the drain.[1][2] DO NOT mix with strong oxidizers or non-halogenated waste streams if avoidable.[1][3][4]
This compound is a halogenated organic acid .[1] Its disposal pathway is strictly controlled to prevent the formation of toxic byproducts (such as dioxins or hydrochloric acid mist) during incineration. It must be segregated into Halogenated Waste streams.[1][3][4]
Chemical Profile & Risk Assessment
To ensure safe handling, you must understand the specific hazards that dictate the disposal logic.[5]
| Parameter | Data | Operational Implication |
| CAS Number | Not universally listed; analog 5-chloro: 36070-80-1 | Treat as generic halogenated pyrazine derivative.[1] |
| Functional Groups | Pyrazine ring, Chlorine, Carboxylic Acid | Acidic (corrosive potential) and Halogenated (requires scrubbing during incineration).[1][6] |
| Physical State | Solid (Powder) | Dust inhalation risk; requires particulate respirator if handled outside a hood.[1] |
| Hazards | Skin/Eye Irritant (H315, H319) | Contact causes immediate irritation; acidic nature can cause burns.[1] |
| Reactivity | Incompatible with Strong Oxidizers, Strong Bases | Segregation is critical. Do not place in waste containers with nitric acid or peroxides.[1] |
Scientific Rationale for Segregation: The presence of the chlorine atom on the pyrazine ring classifies this as a Halogenated Organic .[1] When incinerated at standard temperatures without specific scrubbers, halogenated compounds release acidic gases (HCl) and can form persistent organic pollutants. Therefore, it must be sent to a facility equipped with a Rotary Kiln Incinerator capable of high-temperature combustion and acid gas neutralization [1, 4].[1]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicable for: Expired reagents, contaminated solids, weighing boats.[1][6]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Place the sealed jar into the laboratory's Solid Hazardous Waste accumulation area.
-
Note: Do not bulk this with "trash" or biohazard waste.[1]
-
Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluent.[1][6]
-
Characterization: Determine the solvent system.
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety:
Spill Management & Emergency Response
Pre-requisite: Wear Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[1][6]
Minor Spill (< 50g/50mL)
-
Isolate: Demarcate the area.[1]
-
Neutralize (If Liquid): Sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the spill.[1] Wait for bubbling to cease.
-
Absorb: Cover with vermiculite, dry sand, or chemical absorbent pads.[1]
-
Collect: Scoop material into a plastic bag or wide-mouth jar.
-
Label: "Debris from Spill of Halogenated Acid." Dispose of as Hazardous Solid Waste .[1]
Major Spill (> 50g/50mL)
-
Evacuate: Remove personnel from the immediate area.
-
Ventilate: If safe, open fume hoods to maximum draw.
-
Contact: Call EHS (Environmental Health & Safety) immediately.[1] Do not attempt cleanup alone.[1]
Visual Decision Workflow
The following diagram illustrates the logical decision path for disposing of [(3-Chloropyrazin-2-yl)oxy]acetic acid.
Caption: Decision tree for the segregation and packaging of chloropyrazine-based waste. Blue nodes indicate decision points; Red indicates critical segregation requirements.
Regulatory & Compliance (RCRA)
While [(3-Chloropyrazin-2-yl)oxy]acetic acid is not typically a "Listed Waste" (P or U list) by specific name under US EPA regulations, it is regulated under Characteristic Wastes :
-
Corrosivity (D002): If the waste is liquid and pH
2.[1][10] -
Toxicity: Due to the halogenated nature, it falls under the "catch-all" for halogenated organic solvents/solids in many institutional permits [3].[1]
Compliance Checklist:
References
-
US Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1] Retrieved from [1][6]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [1]
-
Bucknell University. Waste Management: Hazardous Waste Segregation Guide.[1] Retrieved from [1][6]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 8: Management of Waste." National Academies Press.[1] Retrieved from [6]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ptb.de [ptb.de]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. co.cowlitz.wa.us [co.cowlitz.wa.us]
- 8. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 9. walchem.com [walchem.com]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
